ethyl 6-chloro-2H-chromene-3-carboxylate
Overview
Description
Ethyl 6-chloro-2H-chromene-3-carboxylate is a chemical compound belonging to the class of chromenes, which are known for their diverse biological activities and applications in various fields. This compound is characterized by the presence of a chromene ring system with a chloro substituent at the 6-position and an ethyl ester group at the 3-position.
Mechanism of Action
Target of Action
This compound is a derivative of 2H-chromene, and similar compounds have been shown to exhibit significant antimicrobial activity. Therefore, it’s possible that this compound may interact with targets in various classes of bacteria and fungi.
Mode of Action
Result of Action
Biochemical Analysis
Biochemical Properties
Ethyl 6-chloro-2H-chromene-3-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, coumarin derivatives, including this compound, have been shown to inhibit enzymes like monoamine oxidase . This inhibition can lead to increased levels of neurotransmitters, which may have therapeutic implications for neurological disorders. Additionally, this compound exhibits antioxidant properties by scavenging free radicals and protecting biomolecules from oxidative damage.
Molecular Mechanism
The molecular mechanism of this compound involves several interactions at the molecular level. It binds to specific biomolecules, leading to enzyme inhibition or activation. For instance, its interaction with monoamine oxidase results in enzyme inhibition, which can alter neurotransmitter levels . Additionally, this compound can induce changes in gene expression, influencing cellular functions and pathways.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that coumarin derivatives, including this compound, remain stable under specific conditions, ensuring consistent biological activity . Prolonged exposure may lead to degradation, affecting its efficacy and safety .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit therapeutic effects, such as antioxidant and antitumor activities. Higher doses can lead to toxic or adverse effects, including hepatotoxicity and neurotoxicity . It is essential to determine the optimal dosage to maximize therapeutic benefits while minimizing potential risks.
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its inhibition of monoamine oxidase affects the metabolism of neurotransmitters, leading to altered levels of serotonin, dopamine, and norepinephrine . Additionally, this compound may influence the metabolism of other biomolecules, contributing to its diverse biological activities.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are critical for its biological activity. The compound interacts with specific transporters and binding proteins, facilitating its localization and accumulation in target tissues . This distribution pattern ensures that the compound reaches its site of action, exerting its therapeutic effects .
Subcellular Localization
This compound exhibits specific subcellular localization, which influences its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications . This localization ensures that the compound interacts with its intended biomolecules, leading to the desired biological effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 6-chloro-2H-chromene-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 6-chloro-2-hydroxybenzaldehyde with ethyl acetoacetate in the presence of a base, such as piperidine, to form the chromene ring system. The reaction is usually carried out under reflux conditions in an organic solvent like ethanol.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the desired product with high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 6-chloro-2H-chromene-3-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ester group to an alcohol or other reduced forms.
Substitution: The chloro substituent can be replaced by other nucleophiles through substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or alkanes.
Substitution: Formation of substituted chromenes with various functional groups.
Scientific Research Applications
Ethyl 6-chloro-2H-chromene-3-carboxylate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
Ethyl 6-chloro-2H-chromene-3-carboxylate can be compared with other chromene derivatives, such as:
Ethyl 6-methoxy-2H-chromene-3-carboxylate: Similar structure but with a methoxy group instead of a chloro group.
Mthis compound: Similar structure but with a methyl ester group instead of an ethyl ester group.
6-Chloro-2H-chromene-3-carboxylic acid: Similar structure but with a carboxylic acid group instead of an ester group.
Properties
IUPAC Name |
ethyl 6-chloro-2H-chromene-3-carboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClO3/c1-2-15-12(14)9-5-8-6-10(13)3-4-11(8)16-7-9/h3-6H,2,7H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GROZIKGJLUCJFB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC2=C(C=CC(=C2)Cl)OC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363091 | |
Record name | ethyl 6-chloro-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
238.66 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
66670-54-0 | |
Record name | ethyl 6-chloro-2H-chromene-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50363091 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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